Cas no 2090318-76-4 ((2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol)

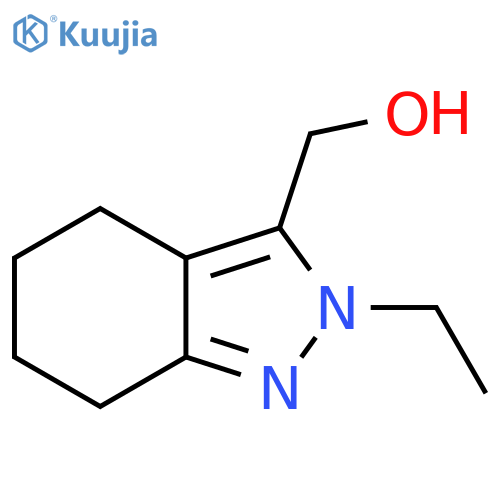

2090318-76-4 structure

商品名:(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol

- AKOS026724895

- F2198-6442

- 2090318-76-4

- (2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)methanol

- 2H-Indazole-3-methanol, 2-ethyl-4,5,6,7-tetrahydro-

-

- インチ: 1S/C10H16N2O/c1-2-12-10(7-13)8-5-3-4-6-9(8)11-12/h13H,2-7H2,1H3

- InChIKey: UMKCSVCUGVWAPU-UHFFFAOYSA-N

- ほほえんだ: OCC1=C2C(CCCC2)=NN1CC

計算された属性

- せいみつぶんしりょう: 180.126263138g/mol

- どういたいしつりょう: 180.126263138g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- 密度みつど: 1.21±0.1 g/cm3(Predicted)

- ふってん: 337.7±37.0 °C(Predicted)

- 酸性度係数(pKa): 14.40±0.10(Predicted)

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2198-6442-0.25g |

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol |

2090318-76-4 | 95%+ | 0.25g |

$523.0 | 2023-09-06 | |

| Life Chemicals | F2198-6442-2.5g |

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol |

2090318-76-4 | 95%+ | 2.5g |

$1267.0 | 2023-09-06 | |

| TRC | E200756-100mg |

(2-ethyl-4,5,6,7-tetrahydro-2h-indazol-3-yl)methanol |

2090318-76-4 | 100mg |

$ 95.00 | 2022-06-05 | ||

| TRC | E200756-1g |

(2-ethyl-4,5,6,7-tetrahydro-2h-indazol-3-yl)methanol |

2090318-76-4 | 1g |

$ 570.00 | 2022-06-05 | ||

| TRC | E200756-500mg |

(2-ethyl-4,5,6,7-tetrahydro-2h-indazol-3-yl)methanol |

2090318-76-4 | 500mg |

$ 365.00 | 2022-06-05 | ||

| Life Chemicals | F2198-6442-1g |

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol |

2090318-76-4 | 95%+ | 1g |

$580.0 | 2023-09-06 | |

| Life Chemicals | F2198-6442-5g |

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol |

2090318-76-4 | 95%+ | 5g |

$1909.0 | 2023-09-06 | |

| Life Chemicals | F2198-6442-10g |

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol |

2090318-76-4 | 95%+ | 10g |

$2675.0 | 2023-09-06 | |

| Life Chemicals | F2198-6442-0.5g |

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol |

2090318-76-4 | 95%+ | 0.5g |

$551.0 | 2023-09-06 |

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

2090318-76-4 ((2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol) 関連製品

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量